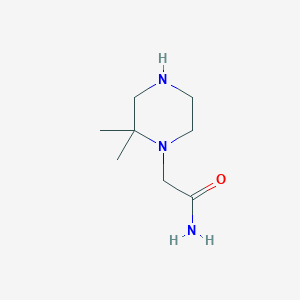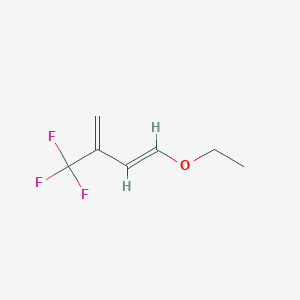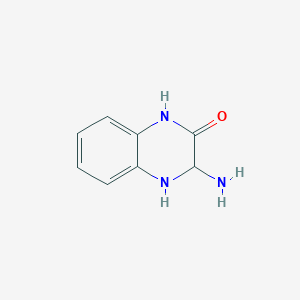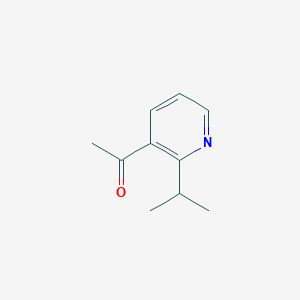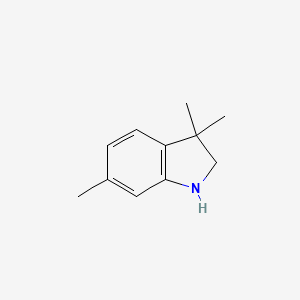
3,3,6-Trimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6-Trimethylindoline is a heterocyclic organic compound belonging to the indoline family. It is characterized by the presence of three methyl groups attached to the indoline ring structure. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylindoline typically involves the alkylation of indoline derivatives. One common method is the reaction of indoline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 3,3,6-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated or sulfonylated indoline derivatives.
科学研究应用
3,3,6-Trimethylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 3,3,6-Trimethylindoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes.
相似化合物的比较
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethylindoline
- 3,3,6-Trimethylindole
Comparison: 3,3,6-Trimethylindoline is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to 2,3,3-Trimethylindolenine, it has different reactivity and stability profiles. The presence of the methyl group at the 6-position differentiates it from 1,3,3-Trimethylindoline, affecting its electronic distribution and reactivity.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
3,3,6-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-4-5-9-10(6-8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
InChI 键 |
LWDQCOUTMNIJAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CN2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)
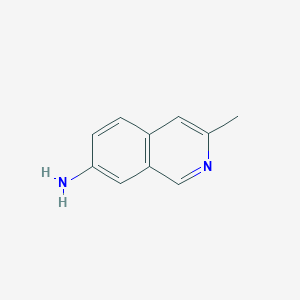


![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)

